2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide
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Description
2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide is a useful research compound. Its molecular formula is C18H17Cl2N3O3S and its molecular weight is 426.31. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Activity
- Studies have shown that compounds closely related to 2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide demonstrate effective herbicidal activity. For example, a compound with a similar chemical structure was synthesized and found to be effective as a herbicide (Liu et al., 2008).
Synthesis and Crystal Structure
- The crystal structure of similar compounds has been analyzed, providing insights into their molecular configurations. This understanding can be crucial for optimizing their herbicidal efficiency (Liu et al., 2007).
Pharmacological Evaluation
- Although information on pharmacological aspects is limited for this specific compound, related thiazolo[3,2-a]pyrimidine derivatives have been evaluated for various pharmacological activities, such as anti-inflammatory and antinociceptive effects (Alam et al., 2010).
Antimicrobial and Anticancer Properties
- Thiazolo[3,2-a]pyrimidine derivatives, which share a core structure with the compound , have shown potential as antimicrobial and anticancer agents. This indicates possible applications in medical research and therapy (Etemadi et al., 2016).
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3S/c1-8-15(17(25)23-9(2)11(4)27-18(23)21-8)22-16(24)10(3)26-14-6-5-12(19)7-13(14)20/h5-7,10H,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBVQEHZGUGNHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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